molecular formula C19H24N2O4S2 B4780644 1-(benzylsulfonyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine

1-(benzylsulfonyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine

Cat. No.: B4780644
M. Wt: 408.5 g/mol
InChI Key: ZZQLQSCHDXIGAX-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine is an organic compound that belongs to the class of sulfonyl piperazines. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties and reactivity.

Properties

IUPAC Name

1-benzylsulfonyl-4-(2,5-dimethylphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-16-8-9-17(2)19(14-16)27(24,25)21-12-10-20(11-13-21)26(22,23)15-18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQLQSCHDXIGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzylsulfonyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of Sulfonyl Groups: The sulfonyl groups are introduced via sulfonylation reactions. Benzylsulfonyl chloride and 2,5-dimethylphenylsulfonyl chloride are reacted with the piperazine core in the presence of a base such as triethylamine or pyridine to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzylsulfonyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized to sulfonic acids under strong oxidative conditions.

    Reduction: Reduction of the sulfonyl groups can yield sulfides or thiols, depending on the reagents and conditions used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

1-(Benzylsulfonyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(benzylsulfonyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research.

Comparison with Similar Compounds

    1-(Phenylsulfonyl)piperazine: Similar structure but lacks the benzyl and dimethylphenyl groups.

    1-(Benzylsulfonyl)piperazine: Similar but lacks the 2,5-dimethylphenyl group.

    4-[(2,5-Dimethylphenyl)sulfonyl]piperazine: Similar but lacks the benzylsulfonyl group.

Uniqueness: 1-(Benzylsulfonyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine is unique due to the presence of both benzylsulfonyl and 2,5-dimethylphenylsulfonyl groups

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(benzylsulfonyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine
Reactant of Route 2
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1-(benzylsulfonyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine

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